molecular formula C22H31NO3 B3051367 (17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile CAS No. 33261-95-9

(17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile

Cat. No.: B3051367
CAS No.: 33261-95-9
M. Wt: 357.5 g/mol
InChI Key: VRSHJJXUDZAQKD-KHQZEDJGSA-N
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Description

“(17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile” is a synthetic organic compound that belongs to the class of androstane derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile” typically involves multiple steps, starting from a suitable androstane precursor. Common synthetic routes may include:

    Oxidation and Reduction Reactions: To introduce or modify functional groups.

    Substitution Reactions: To replace specific atoms or groups with desired functional groups.

    Cyclization Reactions: To form the characteristic ring structures.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

“(17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile” can undergo various chemical reactions, including:

    Oxidation: To form ketones or carboxylic acids.

    Reduction: To form alcohols or alkanes.

    Substitution: To introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Such as dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

Biology

In biological research, it could be studied for its potential effects on cellular processes or as a tool for probing biological pathways.

Medicine

In medicine, it might be investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

Industry

In industry, it could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “(17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile” would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Androstane Derivatives: Other compounds in this class may include testosterone, androstenedione, and dehydroepiandrosterone.

    Steroidal Compounds: Such as corticosteroids or anabolic steroids.

Uniqueness

The uniqueness of “(17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile” lies in its specific structure and functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(10'R,13'S,14'S,17'S)-17'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-19-9-10-22(25-11-12-26-22)13-15(19)3-4-16-17(19)5-7-20(2)18(16)6-8-21(20,24)14-23/h3,16-18,24H,4-13H2,1-2H3/t16?,17?,18-,19-,20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSHJJXUDZAQKD-KHQZEDJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3(CC1=CCC4C2CCC5(C4CCC5(C#N)O)C)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C([C@@H]1CC[C@]2(C#N)O)CC=C4[C@@]3(CCC5(C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954905
Record name 17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33261-95-9
Record name (17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033261959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17β)-3,3-[ethylenebis(oxy)]-17-hydroxyandrost-5-ene-17-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.743
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile
Reactant of Route 2
(17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile
Reactant of Route 3
(17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile
Reactant of Route 4
(17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile
Reactant of Route 5
(17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile
Reactant of Route 6
(17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile

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